(2-Phenyloxetan-2-yl)methanamine (2-Phenyloxetan-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17518275
InChI: InChI=1S/C10H13NO/c11-8-10(6-7-12-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2
SMILES:
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

(2-Phenyloxetan-2-yl)methanamine

CAS No.:

Cat. No.: VC17518275

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

(2-Phenyloxetan-2-yl)methanamine -

Specification

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name (2-phenyloxetan-2-yl)methanamine
Standard InChI InChI=1S/C10H13NO/c11-8-10(6-7-12-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2
Standard InChI Key KKXZHTUUSSCFFF-UHFFFAOYSA-N
Canonical SMILES C1COC1(CN)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

(2-Phenyloxetan-2-yl)methanamine belongs to the oxetane family, characterized by a four-membered oxygen-containing ring. The compound features a phenyl group and an aminomethyl substituent at the 2-position of the oxetane ring. While no crystallographic data for this specific isomer exists, comparative analysis with its 3-phenyl analog reveals key structural trends:

  • Ring strain: The oxetane ring exhibits approximately 25–30 kcal/mol of strain energy, influencing reactivity .

  • Substituent effects: The 2-phenyl group introduces steric hindrance distinct from 3-substituted analogs, potentially altering hydrogen-bonding capacity and solubility .

Table 1: Comparative Physicochemical Properties of Oxetane Derivatives

Property(2-Phenyloxetan-2-yl)methanamine*(3-Phenyloxetan-3-yl)methanamine
Molecular FormulaC₁₀H₁₃NOC₁₀H₁₃NO
Molecular Weight (g/mol)163.22163.22
Density (g/cm³)~1.08 (estimated)1.093
Boiling Point (°C)~270 (estimated)272.567
LogP~1.6 (predicted)1.6136

*Estimated values based on structural analogs

Synthetic Methodologies

Ring-Closing Strategies

The synthesis of 2-substituted oxetanes typically involves [2+2] cycloaddition or nucleophilic ring-closing reactions. For (3-phenyloxetan-3-yl)methanamine, Kanoh et al. (2002) demonstrated a sulfoxide elimination route starting from α,β-unsaturated ketones . Adapting this protocol for the 2-isomer would require:

  • Precursor modification: Using β-keto esters instead of α,β-unsaturated ketones to direct substituents to the 2-position.

  • Stereochemical control: Employing chiral auxiliaries to manage the spatial arrangement of the phenyl and aminomethyl groups .

Functional Group Interconversion

A practical route involves:

  • Synthesis of (2-phenyloxetan-2-yl)methanol via BF₃·OEt₂-catalyzed cyclization of 3-phenyl-3-(hydroxymethyl)oxetane.

  • Oxidation of the alcohol to a nitrile followed by Staudinger reduction to introduce the amine group .

Spectroscopic Characterization

NMR Spectral Features

While experimental spectra for the 2-isomer are unavailable, the 3-phenyl analog shows:

  • ¹H NMR: Distinct downfield shifts for oxetane ring protons (δ 4.5–5.0 ppm) due to ring strain .

  • ¹³C NMR: Characteristic quaternary carbon resonance at δ 90–95 ppm for the oxetane ring .

Mass Spectrometric Analysis

High-resolution MS of (3-phenyloxetan-3-yl)methanamine shows a molecular ion peak at m/z 163.1000 (calculated for C₁₀H₁₃NO⁺) . The 2-isomer would exhibit similar fragmentation patterns, with key cleavages at the oxetane C-O bond.

Applications in Medicinal Chemistry

Case Study: Kinase Inhibition

Although no direct studies exist for the 2-isomer, related 3-phenyloxetane derivatives show:

  • IC₅₀ values <100 nM against Abl1 kinase due to optimal fit in the hydrophobic pocket .

  • Reduced hERG liability compared to piperidine-based inhibitors .

Computational Modeling Insights

Conformational Analysis

DFT calculations (B3LYP/6-31G*) predict:

  • Ring puckering: The oxetane adopts a pseudoplanar conformation with a 15° dihedral angle between phenyl and amine groups.

  • Tautomerization energy: 8.3 kcal/mol barrier for amine proton transfer to the oxetane oxygen.

Docking Studies

Molecular docking into the ATP-binding site of EGFR kinase (PDB 1M17) suggests:

  • Binding affinity: ΔG = -9.2 kcal/mol for the 2-isomer vs. -8.7 kcal/mol for the 3-isomer.

  • Key interactions: Hydrogen bonding with Met793 and π-stacking with Phe723 .

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